molecular formula C10H3BrClF4N B1521389 4-Bromo-8-chloro-5-fluoro-2-(trifluoromethyl)quinoline CAS No. 1227293-57-3

4-Bromo-8-chloro-5-fluoro-2-(trifluoromethyl)quinoline

Cat. No. B1521389
M. Wt: 328.49 g/mol
InChI Key: QRORRAMYBPFAQC-UHFFFAOYSA-N
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Description

4-Bromo-8-chloro-5-fluoro-2-(trifluoromethyl)quinoline , also known by its chemical formula C10H3BrClF4N , is a synthetic organic compound. It falls within the quinoline class of heterocyclic aromatic compounds. The compound’s molecular weight is approximately 328.49 g/mol .


Molecular Structure Analysis

The molecular structure of 4-Bromo-8-chloro-5-fluoro-2-(trifluoromethyl)quinoline consists of a quinoline ring with substituents at specific positions. The bromine, chlorine, and fluorine atoms are strategically placed to confer specific properties and reactivity. The compound’s three-dimensional arrangement and bond angles can be explored using spectroscopic techniques such as NMR and FTIR .


Physical And Chemical Properties Analysis

  • Melting Point : The compound exhibits a melting point range of 62-64°C .
  • Spectral Data : NMR and FTIR spectra can provide information about functional groups and structural features .

Scientific Research Applications

Synthesis and Chemical Properties

  • Regioflexibility in Functionalization : The functionalization of halogenated quinolines, such as 4-Bromo-6-fluoro-2-(trifluoromethyl)quinoline and its analogs, has been explored, revealing that regiochemical exhaustive functionalization reactions can be achieved using trimethylsilyl entities and iodine atoms. This study demonstrated the potential for selective chemical reactions without impairing the bromine atom at the 4-position, indicating the versatility of these compounds in organic synthesis (Marull & Schlosser, 2004).

  • Synthesis of Quinoline Derivatives : A method for synthesizing quinoline-2-carboxylate derivatives via a rhodium-catalyzed oxidative [5+1] annulation has been developed. This methodology demonstrates the potential for creating diverse quinoline derivatives with various functional groups, indicating its applicability in pharmaceutical industry (Wang et al., 2018).

Chemical Reactions and Steric Effects

  • Steric Pressure and Deprotonation : Research on the deprotonation of bromo(trifluoromethyl)quinoline and its isomers reveals insights into the steric pressure and chemical reactivity of these compounds. This research contributes to the understanding of how substituents like bromine and trifluoromethyl groups influence the reactivity of quinolines (Schlosser et al., 2006).

Applications in Organic Chemistry

  • Synthesis of 4-(Trifluoromethyl)quinoline Derivatives : Studies on the synthesis of 4-(trifluoromethyl)quinoline derivatives demonstrate the ability to generate various functionalized quinolines. These findings are significant for organic chemistry, particularly in the synthesis of complex organic molecules (Lefebvre, Marull, & Schlosser, 2003).

Synthesis of Halogenated Quinolines

  • Halogenation of Methylquinolines : The synthesis of halogenated methylquinolines, including fluorinated variants, has been explored. This research provides a foundation for the development of new halogenated quinolines with potential applications in various fields (Tochilkin et al., 1983).

  • Synthesis of New Quinoline Derivatives : The creation of new quinoline derivatives with various substitutions, including fluoro, chloro, and bromo, highlights the versatility and potential applications of these compounds in medicinal chemistry and other scientific fields (Didenko et al., 2015).

properties

IUPAC Name

4-bromo-8-chloro-5-fluoro-2-(trifluoromethyl)quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H3BrClF4N/c11-4-3-7(10(14,15)16)17-9-5(12)1-2-6(13)8(4)9/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRORRAMYBPFAQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1F)C(=CC(=N2)C(F)(F)F)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H3BrClF4N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-8-chloro-5-fluoro-2-(trifluoromethyl)quinoline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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